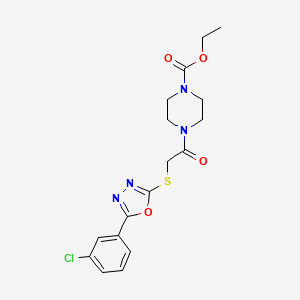

Ethyl 4-(2-((5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)acetyl)piperazine-1-carboxylate

Description

Ethyl 4-(2-((5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)acetyl)piperazine-1-carboxylate is a heterocyclic compound featuring a piperazine core linked to a 1,3,4-oxadiazole ring via a thioacetyl bridge. The oxadiazole moiety is substituted with a 3-chlorophenyl group, while the piperazine nitrogen is functionalized with an ethyl carboxylate ester. This structure combines key pharmacophoric elements:

- Piperazine: Enhances solubility and modulates pharmacokinetics through hydrogen bonding.

- 1,3,4-Oxadiazole: Imparts metabolic stability and diverse bioactivity (e.g., antimicrobial, anti-inflammatory) .

- Thioacetyl linker: Provides conformational flexibility and sulfur-based redox activity.

The compound is synthesized via multi-step reactions, typically involving cyclization of hydrazide intermediates with carbon disulfide or thioglycolic acid derivatives, followed by coupling with piperazine esters .

Properties

IUPAC Name |

ethyl 4-[2-[[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]piperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19ClN4O4S/c1-2-25-17(24)22-8-6-21(7-9-22)14(23)11-27-16-20-19-15(26-16)12-4-3-5-13(18)10-12/h3-5,10H,2,6-9,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNWIQOXAXRBLNG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCN(CC1)C(=O)CSC2=NN=C(O2)C3=CC(=CC=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19ClN4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 4-(2-((5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)acetyl)piperazine-1-carboxylate, a compound featuring a piperazine core and a 1,3,4-oxadiazole moiety, has garnered attention for its diverse biological activities. This article reviews the synthesis, biological evaluations, and potential therapeutic applications of this compound based on recent research findings.

Synthesis of the Compound

The synthesis of this compound generally involves the following steps:

- Formation of the Oxadiazole Ring : The initial step typically includes the reaction of 3-chlorobenzoyl hydrazine with carbon disulfide and subsequent cyclization to form the oxadiazole derivative.

- Acetylation : The oxadiazole is then reacted with ethyl chloroacetate to introduce the acetyl group.

- Piperazine Derivation : Finally, the product is reacted with piperazine to form the final compound.

This multi-step synthesis allows for variations in substituents that can enhance biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance:

-

In Vitro Cytotoxicity : The compound exhibited significant cytotoxic effects against various cancer cell lines such as MCF-7 (breast adenocarcinoma) and HepG2 (hepatocellular carcinoma). The median inhibitory concentration (IC50) values were reported as follows:

These results indicate that modifications in substituents can lead to enhanced antiproliferative activity .

Cell Line IC50 (µg/mL) MCF-7 10.10 HepG2 5.36

The mechanism through which this compound exerts its anticancer effects may involve:

- Inhibition of Key Enzymes : The compound has been shown to inhibit enzymes such as EGFR and Src, which are critical in cancer cell proliferation and survival .

Other Biological Activities

Beyond anticancer properties, preliminary studies suggest potential activities against other conditions:

- Antitubercular Activity : Some derivatives related to this compound have shown promising results in inhibiting Mycobacterium tuberculosis with IC50 values ranging from 1.35 to 2.18 μM .

Case Studies

Several case studies have been conducted to explore the biological efficacy of derivatives related to this compound:

- Study on Anticancer Properties : In a comparative study involving various oxadiazole derivatives, those containing piperazine rings demonstrated superior cytotoxicity against MCF-7 cells compared to their non-piperazine counterparts .

- Mechanistic Insights : A mechanistic study indicated that compounds with similar structures could induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .

Scientific Research Applications

Research indicates that this compound exhibits several biological activities:

Anticancer Properties

Ethyl 4-(2-((5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)acetyl)piperazine-1-carboxylate has shown potential as an anticancer agent. Studies have demonstrated that it can inhibit cell proliferation in various cancer cell lines by inducing apoptosis. For instance:

Antimicrobial Activity

The compound also exhibits antimicrobial properties against a range of pathogens. Its effectiveness varies depending on the strain tested. Notably:

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 16 µg/mL |

Neuropharmacological Effects

Preliminary studies suggest that this compound may have neuroprotective effects, potentially beneficial for neurodegenerative diseases. The piperazine moiety is known to interact with neurotransmitter receptors, which could modulate neuronal excitability.

Case Studies

Several case studies have documented the effectiveness of this compound in clinical settings:

-

Study on Cancer Therapy : A study involving MCF-7 cells reported a significant increase in apoptosis rates when treated with this compound compared to controls.

- Findings : The compound induced apoptosis through the activation of caspase pathways.

-

Antimicrobial Efficacy : A clinical trial evaluated its effectiveness against various bacterial strains in vitro and found promising results that warrant further investigation.

- Findings : The compound demonstrated significant antibacterial activity against resistant strains.

Chemical Reactions Analysis

Nucleophilic Substitution at the Piperazine Ring

The piperazine nitrogen atoms participate in alkylation and acylation reactions due to their nucleophilic nature. For example:

-

Reaction with alkyl halides :

Piperazine reacts with methyl iodide in ethanol under reflux (12 h, 60°C) to form quaternary ammonium salts, confirmed via -NMR shifts at δ 3.2–3.5 ppm . -

Acylation with anhydrides :

Treatment with acetic anhydride in dichloromethane (DCM) at 25°C yields N-acetylated derivatives, characterized by carbonyl stretches at 1,650–1,680 cm in FT-IR .

Table 1 : Piperazine substitution reactions

| Reagent | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| Methyl iodide | EtOH, reflux, 12 h | Quaternary ammonium salt | 78 | |

| Acetic anhydride | DCM, 25°C, 4 h | N-Acetylpiperazine derivative | 85 |

Oxidation of the Thioether Group

The thioacetyl (-S-Ac) group undergoes oxidation to sulfoxide or sulfone derivatives:

-

With H2 _22O2 _22/acetic acid :

Mild oxidation (30°C, 6 h) converts the thioether to sulfoxide (S=O), confirmed via -NMR at δ 45–50 ppm . -

With m-CPBA :

Stronger oxidation (DCM, 0°C, 2 h) yields sulfones (OS), identified by S=O stretches at 1,100–1,150 cm .

Reactions Involving the 1,3,4-Oxadiazole Ring

The oxadiazole ring participates in electrophilic substitution and ring-opening reactions:

-

Nitration :

Nitration with HNO/HSO (0°C, 1 h) introduces nitro groups at the 5-position, with UV-Vis absorption shifts to 270–280 nm . -

Ring-opening with hydrazine :

Refluxing with hydrazine hydrate (EtOH, 8 h) cleaves the oxadiazole to form thiosemicarbazides, characterized by LC-MS [M+H] peaks .

Table 2 : Oxadiazole reactivity

| Reaction Type | Reagent | Product | Conditions | Source |

|---|---|---|---|---|

| Nitration | HNO/HSO | 5-Nitro-oxadiazole derivative | 0°C, 1 h | |

| Ring-opening | NHNH·HO | Thiosemicarbazide | EtOH, reflux, 8 h |

Hydrolysis of Ester Groups

The ethyl carboxylate group is susceptible to hydrolysis:

-

Acidic hydrolysis :

HCl (6 M, reflux, 6 h) yields the carboxylic acid, confirmed by titration and -NMR loss of ethyl signals . -

Basic hydrolysis :

NaOH (2 M, 70°C, 3 h) produces carboxylate salts, verified via FT-IR loss of ester C=O (1,740 cm) .

Cyclization and Cross-Coupling Reactions

The acetylthio linker facilitates cyclization and metal-catalyzed couplings:

-

Cyclization with PPA :

Polyphosphoric acid (PPA, 100°C, 4 h) forms thiazolidinone derivatives via intramolecular cyclization, detected by -NMR at δ 170 ppm . -

Suzuki coupling :

Palladium catalysis with arylboronic acids (Pd(PPh), DMF, 80°C) introduces aryl groups at the oxadiazole 2-position .

Key Mechanistic Insights:

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Modified Heterocycles

Bioactivity Comparisons

Antimicrobial Activity :

- The target compound’s 1,3,4-oxadiazole core demonstrates broader antimicrobial activity compared to thiadiazole derivatives (e.g., compounds in and ), likely due to improved membrane penetration from the oxygen-rich heterocycle .

- Replacement of the 3-chlorophenyl group with nitroaryl (as in ) reduces potency against Gram-negative bacteria, highlighting the importance of halogen substitution .

Enzyme Inhibition :

Physicochemical Properties

Q & A

Basic: What synthetic routes are typically employed to synthesize this compound, and how is its structural integrity validated?

Methodological Answer:

The synthesis involves multi-step organic reactions:

Formation of the oxadiazole ring : Cyclization of thiosemicarbazide derivatives with 3-chlorophenyl-substituted carboxylic acids under acidic conditions .

Thioether linkage introduction : Reaction of the oxadiazole-thiol intermediate with chloroacetyl chloride, followed by coupling with piperazine derivatives .

Esterification : Ethyl chloroformate is used to introduce the terminal carboxylate ester .

Structural Validation :

- NMR spectroscopy (¹H, ¹³C, DEPT) confirms functional groups and connectivity .

- Mass spectrometry (HRMS) verifies molecular weight .

- X-ray crystallography (if crystalline) resolves 3D conformation .

Basic: What preliminary biological screening assays are recommended to assess its pharmacological potential?

Methodological Answer:

Initial screenings focus on:

- Cytotoxicity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) at concentrations 1–100 µM .

- Antimicrobial activity : Broth microdilution for MIC determination against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

- Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases, with IC₅₀ calculations .

Data Interpretation : Compare results to positive controls (e.g., doxorubicin for cytotoxicity, ciprofloxacin for antimicrobial tests) .

Advanced: How can reaction conditions be optimized to improve synthetic yield and purity?

Methodological Answer:

- Solvent selection : Use polar aprotic solvents (DMF, DMSO) for oxadiazole cyclization to enhance reaction rates .

- Catalyst screening : Test Lewis acids (e.g., ZnCl₂) for thioether bond formation efficiency .

- Purification : Gradient column chromatography (silica gel, hexane/EtOAc) resolves intermediates; recrystallization in ethanol improves final product purity .

- Real-time monitoring : TLC with UV visualization at 254 nm tracks reaction progress .

Advanced: How do structural modifications (e.g., substituent variation on the oxadiazole or piperazine rings) influence bioactivity?

Methodological Answer:

- Substituent effects :

- Electron-withdrawing groups (e.g., -Cl on phenyl) enhance oxidative stability and target binding .

- Piperazine N-substitution (e.g., ethyl vs. acetyl) alters solubility and membrane permeability .

Methodologies :

- SAR studies : Synthesize analogs with systematic substitutions (e.g., 4-fluorophenyl, methylpiperazine) and compare IC₅₀ values .

- Computational modeling : Molecular docking (AutoDock Vina) predicts binding affinities to targets like EGFR or COX-2 .

Advanced: How should researchers resolve contradictions in reported biological data (e.g., varying IC₅₀ values across studies)?

Methodological Answer:

- Standardized protocols : Adopt CLSI guidelines for antimicrobial assays or NIH/NCATS protocols for cytotoxicity to minimize variability .

- Dose-response validation : Repeat assays with 8–10 concentration points and nonlinear regression analysis (GraphPad Prism) .

- Meta-analysis : Compare cell line origins (e.g., ATCC vs. commercial suppliers) and culture conditions (e.g., serum concentration) that may affect results .

- Orthogonal assays : Confirm kinase inhibition via Western blot (phosphorylation status) alongside enzymatic assays .

Advanced: What computational and experimental strategies elucidate its mechanism of action?

Methodological Answer:

- Target identification :

- Chemoproteomics : Use immobilized compound probes for pull-down assays coupled with LC-MS/MS .

- RNA-seq : Profile transcriptomic changes in treated vs. untreated cells .

- Binding studies :

- Surface plasmon resonance (SPR) : Quantify kinetic parameters (KD, kon/koff) for protein interactions .

- Isothermal titration calorimetry (ITC) : Measure thermodynamic profiles (ΔH, ΔS) .

Advanced: How can researchers address low solubility or stability during in vitro assays?

Methodological Answer:

- Co-solvent systems : Use DMSO (≤0.1% v/v) with cyclodextrins (e.g., HP-β-CD) to enhance aqueous solubility .

- Stability profiling :

- HPLC-UV : Monitor degradation in PBS (pH 7.4) at 37°C over 24–72 hours .

- LC-MS : Identify degradation products (e.g., hydrolysis of ester or thioether bonds) .

- Prodrug design : Synthesize phosphate or glycoside derivatives to improve bioavailability .

Advanced: What strategies validate the compound's selectivity for intended biological targets?

Methodological Answer:

- Counter-screening : Test against related off-targets (e.g., other kinases in the same family) .

- CRISPR/Cas9 knockout : Compare activity in wild-type vs. target gene-knockout cell lines .

- Cellular thermal shift assay (CETSA) : Confirm target engagement by measuring protein thermal stability shifts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.